

# 4-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide

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## Compound of Interest

Compound Name:	4-Fluoro-3-(trifluoromethyl)benzonitrile
Cat. No.:	B1295485

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CAS Number: 67515-59-7

Synonyms: 5-Cyano-2-fluorobenzotrifluoride

This technical guide provides an in-depth overview of **4-Fluoro-3-(trifluoromethyl)benzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

## Physicochemical Properties

**4-Fluoro-3-(trifluoromethyl)benzonitrile** is a white to almost white crystalline powder.<sup>[1]</sup> Its unique fluorinated structure enhances its reactivity and stability, making it a valuable building block in organic synthesis. The trifluoromethyl group increases the lipophilicity of the molecule, a desirable characteristic for drug candidates.<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C8H3F4N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	189.11 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	66 - 70 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	195 °C	<a href="#">[1]</a>
202.5 ± 35.0 °C at 760 mmHg	<a href="#">[2]</a>	
Density	1.4 g/cm³	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to almost white powder/crystal	<a href="#">[1]</a> <a href="#">[4]</a>
Purity	≥ 98% (GC)	<a href="#">[1]</a> <a href="#">[4]</a>
Solubility	Insoluble in water	

## Spectroscopic Data

Spectroscopic data for **4-Fluoro-3-(trifluoromethyl)benzonitrile** is available, including <sup>1</sup>H NMR, IR, and MS, which are crucial for its identification and characterization in experimental settings.

## Experimental Protocols: Synthesis

Two primary methods for the synthesis of **4-Fluoro-3-(trifluoromethyl)benzonitrile** are detailed below.

### Method 1: From 3-Trifluoromethyl-4-haloaniline

This method involves the diazotization of 3-trifluoromethyl-4-haloaniline followed by a cyanation reaction.

#### Step 1: Diazotization

- Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.

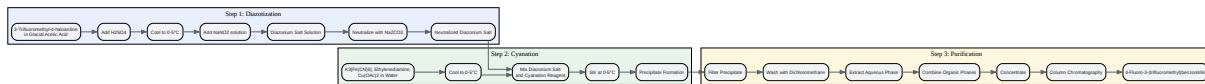
- Slowly add 2.5 mL of 12 mol·L<sup>-1</sup> sulfuric acid solution while stirring to form a dark yellow solution.
- Cool the solution to 0-5°C in an ice-salt bath, continuing to stir until a white paste is formed.
- Slowly add 10 mL of a pre-cooled (0-5°C) 2 mol·L<sup>-1</sup> NaNO<sub>2</sub> solution to the white paste over approximately 30 minutes. This will result in a reddish-brown diazonium salt solution.[2]
- Neutralize the glacial acetic acid by adding Na<sub>2</sub>CO<sub>3</sub> until the pH reaches 7.0. The resulting solution is used directly in the next step.[2]

#### Step 2: Cyanation

- In a separate flask, dissolve 0.84 g (2 mmol) of K<sub>3</sub>[Fe(CN)<sub>6</sub>] in 20 mL of distilled water.
- Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)<sub>2</sub> to the K<sub>3</sub>[Fe(CN)<sub>6</sub>] solution and stir at room temperature for 1 hour.
- Cool this solution to 0-5°C in an ice-salt bath.
- Slowly add the previously prepared diazonium salt solution to the K<sub>3</sub>[Fe(CN)<sub>6</sub>] solution over approximately 1 hour.
- Continue stirring the mixture at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.[2]

#### Step 3: Purification

- Filter the precipitate and wash the solid with dichloromethane.
- Collect the organic phase and extract the aqueous phase twice with 1/3 volume of dichloromethane.
- Combine all organic phases and concentrate under reduced pressure.
- Purify the final product by column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent.[2]



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*Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile (Method 1).*

## Method 2: From o-Fluorobenzotrifluoride

This multi-step synthesis starts with o-fluorobenzotrifluoride and proceeds through nitration, reduction, bromination, diazotization, and finally, a substitution reaction to introduce the cyano group.

- Nitration: o-Fluorobenzotrifluoride undergoes nitration to yield 3-trifluoromethyl-4-fluoronitrobenzene.
- Reduction: The nitro group is then reduced to an amine, forming 3-trifluoromethyl-4-fluoroaniline.
- Bromination and Diazotization: The aniline is brominated and then subjected to a diazotization and amine-removal reaction to produce 3-fluoro-4-trifluoromethylbromobenzene.
- Substitution: Finally, the bromine atom is replaced with a cyano group to yield the target compound, 3-fluoro-4-(trifluoromethyl)benzonitrile (an isomer of the target compound, this method is for a related compound).

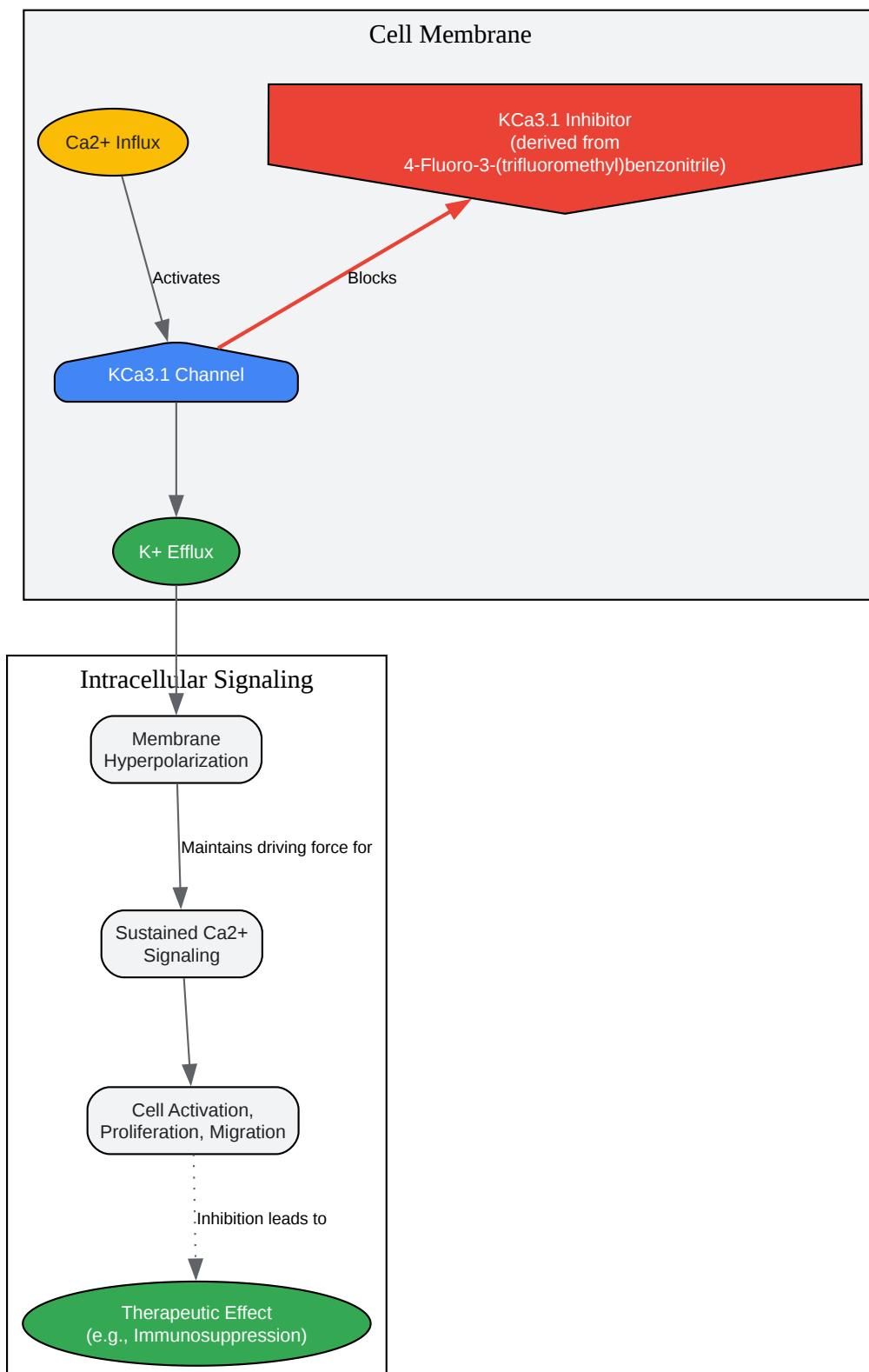
## Applications in Drug Discovery

A primary application of **4-Fluoro-3-(trifluoromethyl)benzonitrile** is as a precursor in the synthesis of KCa3.1 potassium channel inhibitors.<sup>[2]</sup> These inhibitors are of significant interest for the treatment of various conditions, including autoimmune diseases, fibroproliferative disorders, and atherosclerosis.<sup>[2]</sup>

## Mechanism of Action: KCa3.1 Potassium Channel Inhibition

The KCa3.1 channel, also known as the intermediate-conductance calcium-activated potassium channel, plays a crucial role in regulating calcium signaling and membrane potential in various non-excitable cells, including immune cells.<sup>[2]</sup>

The general mechanism of action for KCa3.1 inhibitors involves the physical blockage of the ion conduction pathway. By binding within the channel pore, these small molecules prevent the efflux of potassium ions, which in turn modulates the cell's membrane potential and downstream calcium-dependent signaling pathways. This can lead to the suppression of cellular activation, proliferation, and migration, which are key processes in many pathological conditions.

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